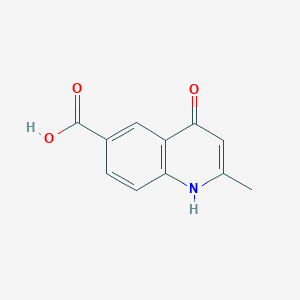

4-Hydroxy-2-methylquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVASGAVWSKXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357874 | |

| Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103853-88-9 | |

| Record name | 4-Hydroxy-2-methyl-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103853-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methylquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-methylquinoline-6-carboxylic acid

This guide provides a comprehensive overview of the synthetic pathway for 4-Hydroxy-2-methylquinoline-6-carboxylic acid, a quinoline derivative of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is primarily achieved through the robust and well-established Conrad-Limpach reaction. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses critical process parameters and potential challenges.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties, makes them a focal point of intensive research. This compound, in particular, presents a scaffold with multiple functional groups that can be further modified to explore novel therapeutic agents.

The synthesis of this target molecule is most effectively accomplished via the Conrad-Limpach synthesis, a powerful method for the preparation of 4-hydroxyquinolines.[1] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1][2][3]

The Conrad-Limpach Pathway: A Two-Stage Approach

The synthesis of this compound is a two-stage process, beginning with the formation of an enamine intermediate, followed by a high-temperature intramolecular cyclization. The selection of starting materials is crucial for the successful synthesis of the target molecule. In this case, 4-aminobenzoic acid serves as the aniline component, providing the benzene ring and the carboxylic acid moiety at the 6-position. Ethyl acetoacetate is the β-ketoester of choice, which introduces the 2-methyl and 4-hydroxy groups.

Stage 1: Formation of the Enamine Intermediate

The initial step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form the enamine intermediate, ethyl 3-(4-carboxyphenylamino)crotonate. This reaction is typically carried out at a moderate temperature and is often catalyzed by a small amount of acid.[1] The aniline nitrogen attacks the electrophilic keto-carbon of the ethyl acetoacetate.

Stage 2: Thermal Cyclization

The second and most critical stage is the thermal cyclization of the enamine intermediate. This step requires high temperatures, typically around 250 °C, to facilitate the intramolecular ring closure.[1][3] The use of a high-boiling, inert solvent is essential to achieve high yields and prevent decomposition.[1][4] Commonly used solvents include mineral oil and Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl.[4][5] The high temperature provides the necessary activation energy for the cyclization, which involves the loss of ethanol.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established Conrad-Limpach procedures.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) |

| 4-Aminobenzoic acid | 137.14 |

| Ethyl acetoacetate | 130.14 |

| Dowtherm A | - |

| Ethanol | 46.07 |

| Hydrochloric acid (HCl) | 36.46 |

| Sodium hydroxide (NaOH) | 40.00 |

Procedure

Step 1: Synthesis of Ethyl 3-(4-carboxyphenylamino)crotonate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid.

-

Heat the mixture with stirring to approximately 110-120 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The intermediate may solidify upon cooling.

-

Wash the crude product with a cold, non-polar solvent like hexane to remove any unreacted ethyl acetoacetate. The intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place a high-boiling solvent such as Dowtherm A (approximately 150 mL).[4]

-

Heat the solvent to 250 °C.

-

Slowly add the crude ethyl 3-(4-carboxyphenylamino)crotonate from Step 1 to the hot solvent with vigorous stirring. The addition should be controlled to maintain the reaction temperature. Ethanol will distill off as the reaction proceeds.[6]

-

Maintain the reaction mixture at 250 °C for 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C. The product will precipitate out of the solvent.

-

Add a non-polar solvent like hexane or toluene to dilute the mixture and facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.

-

For purification, the crude product can be dissolved in an aqueous solution of sodium hydroxide and then reprecipitated by the addition of an acid, such as hydrochloric acid, until the solution is neutral or slightly acidic.

-

Collect the purified product by filtration, wash with water, and dry in a vacuum oven.

Mechanistic Insights and Causality of Experimental Choices

The Conrad-Limpach reaction proceeds through a well-defined mechanism. The initial condensation is an acid-catalyzed nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester. The choice of a moderate temperature for this step favors the formation of the enamine (the kinetic product) over the alternative Knorr synthesis product, a β-ketoanilide, which is formed at higher temperatures.[1]

The high temperature required for the cyclization step is necessary to overcome the activation energy barrier for the intramolecular electrophilic attack of the enamine on the benzene ring, which temporarily disrupts its aromaticity. The use of a high-boiling inert solvent is critical not only to reach the required temperature but also to ensure a homogeneous reaction mixture and to facilitate the removal of the ethanol byproduct, which drives the equilibrium towards the product.[1][4]

Tautomerism: The Dual Nature of the Product

It is important for researchers to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form.[1] The keto (quinolone) form is often the predominant tautomer.[1] This tautomerism can influence the compound's chemical reactivity and its biological activity. The specific equilibrium is dependent on factors such as the solvent, pH, and the nature of substituents on the quinoline ring.

Characterization of the Final Product

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (DMSO-d₆, δ) | ~12.0 (s, 1H, OH), 8.3-7.5 (m, 3H, Ar-H), 6.2 (s, 1H, quinoline-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ) | ~178, 168, 148, 140, 132, 128, 125, 122, 118, 108, 20 |

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and concentration.

Potential Challenges and Expert Recommendations

-

Side Reactions: At the high temperatures required for cyclization, decarboxylation of the 4-aminobenzoic acid starting material or the final product can be a potential side reaction, leading to the formation of 4-hydroxy-2-methylquinoline. Careful temperature control is crucial to minimize this.

-

Solvent Removal: High-boiling solvents like Dowtherm A can be difficult to remove completely from the final product. Thorough washing of the crude product with a suitable non-polar solvent is essential.

-

Purification: The acid-base workup for purification is effective due to the presence of both the acidic carboxylic acid group and the weakly basic quinoline nitrogen. This allows for selective dissolution and reprecipitation.

Conclusion

The Conrad-Limpach synthesis provides a reliable and efficient pathway to this compound. By carefully controlling the reaction conditions, particularly the temperature in both the initial condensation and the final cyclization steps, and by selecting an appropriate high-boiling solvent, researchers can achieve good yields of this valuable quinoline derivative. Understanding the mechanistic details and potential challenges associated with this synthesis is key to successful and reproducible outcomes in a laboratory or drug development setting.

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. synarchive.com [synarchive.com]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempoint.com [chempoint.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Hydroxy-2-methylquinoline-6-carboxylic acid. Given the limited availability of direct experimental data for this specific molecule, this document emphasizes the robust experimental and computational methodologies required for its thorough characterization. Such characterization is a critical prerequisite for its advancement in any drug discovery and development pipeline, where properties like solubility, lipophilicity, and acidity govern a compound's pharmacokinetic and pharmacodynamic profile.

Molecular Identity and Structural Features

This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in medicinal chemistry. Its structure is characterized by a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid at the 6-position. This unique combination of functional groups dictates its chemical behavior and physical properties.

The presence of both a weakly acidic phenol-like hydroxyl group (enol form) and a carboxylic acid group, alongside a weakly basic quinoline nitrogen, suggests amphoteric properties and complex pH-dependent behavior.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N | [3] |

| SMILES | CC1=NC2=CC=C(C=C2C(=C1)O)C(O)=O | [3] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a compound's properties. These predictions are instrumental in guiding experimental design and hypothesis generation.

| Property | Predicted Value | Prediction Method |

| XlogP | 1.5 | [4] |

-

XlogP : A measure of lipophilicity, or the partitioning of a compound between an organic and an aqueous phase. A value of 1.5 suggests moderate lipophilicity.

Experimental Determination of Physicochemical Properties: A Methodological Framework

To address the current data gap, a systematic experimental evaluation of this compound is necessary. The following sections detail the recommended experimental protocols, grounded in established scientific principles.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

This standard technique involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[1][5][6][7]

-

Sample Preparation : A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which provides controlled heating.

-

Heating and Observation : The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording : The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid organic compound.

Acid Dissociation Constant (pKa) Determination

The pKa values are critical for understanding the ionization state of the molecule at different pH values, which profoundly impacts its solubility, absorption, and biological activity. Due to the expected poor aqueous solubility, specialized techniques are required.

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH. To overcome solubility issues, a co-solvent system is employed, and the aqueous pKa is determined by extrapolation.[8][9][10][11]

-

Co-solvent Preparation : Prepare a series of hydro-organic solvent mixtures (e.g., methanol-water or DMSO-water) in varying proportions.

-

Sample Dissolution : Dissolve a precise amount of this compound in each co-solvent mixture.

-

Potentiometric Titration : Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated electrode.

-

Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa in the co-solvent mixture corresponds to the pH at the half-equivalence point.

-

Extrapolation to Aqueous pKa : Plot the measured pKa values against the mole fraction of the organic co-solvent and extrapolate the linear portion of the graph to zero co-solvent concentration to obtain the aqueous pKa.

Diagram: pKa Determination via Co-solvent Titration and Extrapolation

Caption: Process for determining the aqueous pKa of a poorly soluble compound.

Partition Coefficient (LogP/LogD) Determination

LogP (for the neutral species) and LogD (at a specific pH) are key indicators of a molecule's lipophilicity and its ability to cross biological membranes.

This is the "gold standard" method for LogP and LogD determination.[12][13][14][15][16]

-

Phase Preparation : Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD) and vice versa.

-

Partitioning : A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously until equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation : LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation development.

-

Equilibration : An excess amount of the solid compound is added to a specific volume of aqueous buffer at a controlled temperature.

-

Agitation : The suspension is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification : The concentration of the dissolved compound in the supernatant/filtrate is determined by a validated analytical method (e.g., HPLC-UV).

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and can provide insights into the electronic properties of the molecule.

-

¹H and ¹³C NMR Spectroscopy : These techniques will confirm the chemical structure by providing information about the number and connectivity of hydrogen and carbon atoms. The chemical shifts will be influenced by the electronic environment of the quinoline ring system and its substituents.[17][18][19]

-

FTIR Spectroscopy : Infrared spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the quinolone tautomer, and the aromatic C=C and C-N stretching vibrations.[20][21][22][23][24]

-

UV-Vis Spectroscopy : The UV-Vis spectrum will reveal the electronic transitions within the molecule, which are characteristic of the quinoline chromophore. The position and intensity of the absorption maxima can be sensitive to solvent polarity and pH.[25][26][27][28]

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols and leveraging computational predictions, researchers can generate the critical data necessary to evaluate its potential as a drug candidate. The interplay of its acidic and basic functional groups suggests a rich and complex physicochemical profile that warrants thorough investigation.

References

- 1. studylib.net [studylib.net]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. 2-HYDROXY-4-METHYLQUINOLINE(607-66-9) 1H NMR spectrum [chemicalbook.com]

- 18. 4-Hydroxy-2-methylquinoline(607-67-0) 1H NMR [m.chemicalbook.com]

- 19. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 22. spectrabase.com [spectrabase.com]

- 23. "Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4/-dimethy" by Mahasin F. Alias and Sahar I. Omran [bsj.uobaghdad.edu.iq]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure of 4-Hydroxy-2-methylquinoline-6-carboxylic acid

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] This guide provides an in-depth examination of a specific derivative, 4-Hydroxy-2-methylquinoline-6-carboxylic acid (C₁₁H₉NO₃), a molecule that combines the key structural features of the quinoline core with reactive functional groups pivotal for synthetic elaboration and biological interaction. We will dissect its molecular architecture, tautomeric nature, characteristic spectroscopic signatures, and logical synthetic pathways. This document serves as a foundational resource for researchers aiming to leverage this scaffold in drug discovery and materials science, providing the structural and chemical causality behind its properties and potential applications.

Core Molecular Architecture

At its heart, this compound is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a pyridine ring.[1] The precise arrangement and nature of its functional groups, however, dictate its unique chemical personality and potential.

Key Structural Features:

-

Quinoline Core: A fused benzene and pyridine ring system.

-

Position 2: A methyl group (-CH₃) , which can influence steric interactions and electronic properties.

-

Position 4: A hydroxyl group (-OH) , which introduces the possibility of keto-enol tautomerism and acts as a hydrogen bond donor/acceptor.

-

Position 6: A carboxylic acid group (-COOH) , providing a key site for derivatization (e.g., amide or ester formation) and influencing solubility and potential biological target interactions.

Below is a diagram illustrating the core structure with IUPAC numbering.

Caption: IUPAC numbering of the this compound scaffold.

Physicochemical Properties & Identifiers

A precise understanding of a molecule begins with its fundamental properties. These identifiers are crucial for database searches, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2][3] |

| Form | Solid | |

| InChI Key | ITVASGAVWSKXAT-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O | |

| Monoisotopic Mass | 203.05824 Da |

The Critical Role of Tautomerism

A defining characteristic of 4-hydroxyquinolines is their existence as an equilibrium mixture of two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). This equilibrium is not merely an academic detail; it profoundly impacts the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The keto form, correctly named 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, is often the predominant tautomer.

Caption: Keto-enol tautomerism central to the molecule's structure and reactivity.

Structural Verification: A Spectroscopic Approach

While commercial suppliers may provide this compound, they often do not include analytical data, placing the responsibility of structure confirmation on the researcher.[2] A multi-spectroscopic approach is essential for unambiguous structural elucidation. Based on the known structure, we can predict the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals. Protons on the benzene portion of the ring system (H5, H7, H8) would appear as doublets or doublets of doublets in the aromatic region (approx. 7.5-8.5 ppm). The lone proton at the C3 position would likely appear as a singlet further upfield. The methyl protons at C2 would present as a sharp singlet around 2.5 ppm. The acidic protons of the -OH and -COOH groups would be broad singlets, and their signals would disappear upon a D₂O shake, confirming their identity.

-

¹³C NMR: The carbon spectrum would show 11 distinct signals corresponding to each carbon atom. The carbonyl carbon of the keto tautomer and the carboxylic acid carbon would be the most downfield signals (approx. 165-180 ppm). Aromatic carbons would resonate between 110-150 ppm, while the methyl carbon would be the most upfield signal (approx. 15-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides a functional group fingerprint.

-

A very broad absorption band from ~2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1660-1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid and the quinolone carbonyl.

-

Absorptions in the 1500-1620 cm⁻¹ range would indicate C=C and C=N stretching within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The table below shows predicted mass-to-charge ratios (m/z) for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 204.06552 |

| [M+Na]⁺ | 226.04746 |

| [M-H]⁻ | 202.05096 |

| [M+K]⁺ | 242.02140 |

Synthesis and Chemical Reactivity

Synthetic Strategy: The Conrad-Limpach Reaction

A robust and classical method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction.[4][5] This pathway involves two key steps:

-

Condensation: Reaction of an aniline (in this case, 4-aminobenzoic acid) with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate (an ethyl β-anilinocrotonate derivative).

-

Thermal Cyclization: Heating the intermediate in a high-boiling point solvent (like Dowtherm or diphenyl ether) promotes an intramolecular cyclization to form the 4-hydroxyquinoline ring system.[5]

This method is highly versatile and allows for the introduction of various substituents on both rings depending on the starting materials chosen.

Caption: Generalized workflow for the Conrad-Limpach synthesis of the target molecule.

Key Reactive Sites for Derivatization

The true value of this molecule in drug discovery often lies in its utility as a scaffold. The carboxylic acid at the C6 position is a prime handle for modification. For instance, it can be readily converted to an acid chloride and subsequently reacted with various amines to generate a library of amide derivatives, a common strategy for exploring structure-activity relationships (SAR).[6] This approach has been used to develop potent enzyme inhibitors.[6]

Significance in Medicinal Chemistry and Drug Discovery

The quinoline nucleus and its derivatives are associated with a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1]

-

Enzyme Inhibition: Quinoline carboxylic acid derivatives have been successfully designed as inhibitors of enzymes like diacylglycerol acyltransferase (DGAT1) and ectonucleotidases, which are targets for metabolic diseases and cancer immunotherapy, respectively.[6][7]

-

Anticancer Potential: Various quinoline derivatives have demonstrated selective cytotoxicity against cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer cells.[8] The ability of the quinoline scaffold to chelate metals is speculated to be a potential mechanism for its cytotoxic effects.[8]

-

Antibacterial Agents: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics.[4][9] The carboxylic acid moiety is often crucial for their antibacterial activity.

-

Chemical Intermediate: Molecules like 4-Hydroxy-2-methylquinoline serve as versatile intermediates for synthesizing more complex and medicinally important compounds, including agents for treating Alzheimer's disease and tuberculosis.[10]

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 4-Hydroxy-2-methylquinoline | 607-67-0 [chemicalbook.com]

biological activity of 4-Hydroxy-2-methylquinoline-6-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Among its numerous derivatives, those based on the this compound core have garnered significant attention for their therapeutic potential. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of these derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutic agents.

Introduction: The Quinoline Scaffold's Prominence

Quinolines, heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, are integral to numerous natural products and synthetic drugs.[1][2] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological profiles for various therapeutic targets.[1][3] The addition of a hydroxyl group at the C4 position and a carboxylic acid at the C6 position to a 2-methylquinoline core creates a unique molecular architecture with a diverse range of biological activities. This guide focuses specifically on these derivatives, elucidating their potential in modern drug discovery.

Synthetic Strategies for Quinoline-4-Carboxylic Acid Derivatives

The synthesis of quinoline derivatives is a well-established field, with several classic methods still in use today. The Conrad-Limpach reaction is a notable method for synthesizing 4-hydroxyquinolines.[4] Modern synthetic approaches often focus on creating diverse libraries of compounds for high-throughput screening. These methods include transition-metal-catalyzed cross-coupling reactions and multi-component reactions, which offer efficiency and broad substrate scope.[5]

General Synthetic Protocol: Modified Conrad-Limpach Reaction

A common route to this compound derivatives involves the cyclization of an appropriate aniline with a β-ketoester.

Step-by-step Methodology:

-

Reactant Preparation: Begin with a substituted aniline (e.g., 4-amino-3-methylbenzoic acid) and a β-ketoester (e.g., ethyl acetoacetate).

-

Condensation: React the aniline and β-ketoester under acidic or thermal conditions to form an enaminone intermediate.

-

Cyclization: Heat the enaminone intermediate at high temperatures (typically 250-265 °C) in a high-boiling point solvent like mineral oil to induce cyclization.

-

Saponification (if necessary): If an ester of the carboxylic acid is used, a subsequent hydrolysis step with a base (e.g., NaOH) followed by acidification is required to yield the final carboxylic acid derivative.

-

Purification: Purify the final product by recrystallization or column chromatography.

Diagram of a generalized synthetic workflow:

Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

Anticancer Activity: A Multifaceted Approach

Derivatives of quinoline carboxylic acid have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and survival.[3][6]

Mechanisms of Antiproliferative Action

The anticancer properties of these derivatives are not attributed to a single mode of action but rather a combination of effects on key cellular processes.[6]

-

Induction of Apoptosis: A primary mechanism is the initiation of programmed cell death, or apoptosis. These compounds can modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in cell death.[6]

-

Cell Cycle Arrest: Quinoline carboxylic acid derivatives can interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. They have been shown to induce cell cycle arrest, often at the G2/M or S phases, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[6][7]

-

Inhibition of Key Signaling Pathways: The dysregulation of signaling pathways is a hallmark of cancer. Certain quinoline derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[6] Others have shown the ability to inhibit histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3][8]

Diagram of Anticancer Mechanisms:

Caption: Multifaceted anticancer mechanisms of quinoline carboxylic acid derivatives.

Quantitative Assessment of Anticancer Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid | MCF-7 (Breast) | 1.73 µg/mL | [3] |

| Quinoline-4-carboxylic acid | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [3] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | 82.9% reduction in cellular growth | [7] |

| 2,4-disubstituted quinoline-3-carboxylic acid | MCF-7 and K562 | Micromolar inhibition | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Properties

Several quinoline carboxylic acid derivatives have exhibited potent anti-inflammatory activities, in some cases comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.[10][11][12]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds appear to be distinct from traditional NSAIDs.[13]

-

COX-2 Inhibition: Some derivatives are believed to exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[11]

-

T-cell Down-regulation: Certain substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which may account for their anti-inflammatory and antiarthritic properties in animal models.[13]

-

Inhibition of Pro-inflammatory Mediators: Studies have shown that some quinoline derivatives can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-induced inflammation models.[10]

Antimicrobial Activity: A Broad Spectrum of Action

The quinoline core is a well-known pharmacophore in antimicrobial agents, with fluoroquinolone antibiotics being a prime example.[4] Derivatives of this compound have also demonstrated a broad spectrum of antimicrobial activity.

Antibacterial and Antifungal Effects

These compounds have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[14][15][16]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1][14] For instance, the length of an alkyl side chain and the presence of specific substituents can dramatically impact the antimicrobial activity.[14] Some studies have shown that brominated analogs exhibit exceptional antifungal activities.[14]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial potency of a compound.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Brominated 4-hydroxy-2-quinolone analog with nonyl side chain | Aspergillus flavus | IC50 = 1.05 | [14] |

| 4-hydroxy-3-methyl-2-alkenylquinoline | Clavibacter michiganensis | 31.3 | [17] |

| 4-hydroxy-3-methyl-2-alkenylquinoline | Aspergillus niger | 62.5 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

Step-by-step Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the quinoline derivative in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their multifaceted anticancer, potent anti-inflammatory, and broad-spectrum antimicrobial properties make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies to access a wider range of derivatives will also be crucial in fully exploring the therapeutic potential of this versatile scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-methylquinoline-6-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2-methylquinoline-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data, this document focuses on providing a robust theoretical framework for predicting and understanding its solubility in various organic solvents. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate reliable data. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering both predictive insights and practical experimental guidance.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which possesses structural motifs common in pharmacologically active agents, understanding its behavior in different solvent systems is paramount.[1][2] Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, the failure of a promising drug candidate. This guide aims to equip researchers with the foundational knowledge and practical tools to navigate the complexities of solubility for this specific quinoline derivative.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is dictated by its unique molecular structure, which features a planar quinoline ring system, a hydroxyl group, a methyl group, and a carboxylic acid moiety.

-

Molecular Structure: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol [3]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): This acidic group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in polar and protic solvents. Carboxylic acids are generally soluble in less polar organic solvents like alcohols, ethers, and chloroform.[4] The presence of the carboxyl group can also lead to the formation of dimers in aprotic solvents.[4]

-

Hydroxyl (-OH): As another hydrogen bond donor and acceptor, the hydroxyl group further enhances polarity and the potential for interaction with polar solvents.

-

Quinoline Ring: This heterocyclic aromatic system contributes to the molecule's rigidity and potential for π-π stacking interactions. While the quinoline core itself has limited water solubility, it readily dissolves in many organic solvents.[2]

-

Methyl (-CH₃): This nonpolar group adds a degree of lipophilicity to the molecule.

-

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a complex solubility profile across a range of organic solvents.

Theoretical Framework for Predicting Solubility

In the absence of empirical data, several theoretical models can be employed to predict the solubility of this compound.

"Like Dissolves Like": A Foundational Principle

The adage "like dissolves like" provides a qualitative starting point for solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the carboxylic acid and hydroxyl groups, this compound is expected to exhibit favorable solubility in these solvents through strong hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the -COOH and -OH groups of the solute. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The large, polar functional groups on the molecule are likely to make it poorly soluble in highly nonpolar solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters (HSP).[5][6][7] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute and solvent) can be described by a point in three-dimensional "Hansen space." The principle states that substances with similar HSP coordinates are likely to be miscible. To predict solubility, the Hansen distance (Ra) between the solute and solvent is calculated. A smaller distance indicates a higher likelihood of dissolution.

Caption: Hansen Solubility Parameter (HSP) concept.

Computational and Machine Learning Models

Modern computational chemistry and machine learning offer powerful tools for solubility prediction.[3][8][9][10] These models utilize quantitative structure-property relationship (QSPR) approaches, where molecular descriptors are correlated with experimental solubility data to build predictive algorithms. While developing a specific model for this compound would require a dedicated study, general-purpose solubility prediction models can provide valuable estimates.

Qualitative Solubility Assessment

Based on the structural features and theoretical principles, a qualitative assessment of the solubility of this compound in common organic solvents can be made.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the -COOH and -OH groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Ethers | Diethyl Ether, THF | Moderate to Low | Ethers are hydrogen bond acceptors but not donors, leading to weaker interactions than with protic solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | Moderate polarity; chloroform can act as a weak hydrogen bond donor. |

| Aromatic | Toluene, Benzene | Low | Dominated by nonpolar interactions; π-π stacking may contribute to some solubility. |

| Aliphatic | Hexane, Heptane | Very Low | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the solute's cohesive energy. |

Methodologies for Experimental Solubility Determination

To obtain accurate quantitative data, experimental determination of solubility is essential. The following section outlines a robust, step-by-step protocol for this purpose.

Shake-Flask Method: The Gold Standard

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Ensure that a solid phase remains present in each vial to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Caption: Shake-Flask Solubility Determination Workflow.

Conclusion

References

- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

The Enduring Legacy of Quinoline Carboxylic Acids: From Serendipitous Discovery to Pillars of Modern Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, representing a privileged structure that has given rise to a multitude of therapeutic agents.[1] First isolated from coal tar in the 19th century, the quinoline ring system quickly became a subject of intense synthetic and pharmacological investigation.[1] This technical guide provides a comprehensive overview of the historical milestones, key discoveries, and the synthetic evolution of quinoline carboxylic acid derivatives. It details the progression from classical synthesis methods to their establishment as potent antibacterial agents and beyond, offering insights into their mechanism of action and structure-activity relationships. This document includes detailed experimental protocols, quantitative biological data, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.

The Dawn of a Scaffold: Early Discovery and Foundational Synthesis

The story of quinoline derivatives begins with the isolation of quinoline itself from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[2][3] However, it was the development of methods for its targeted synthesis that truly unlocked its potential in medicinal chemistry. The late 19th century saw the emergence of several classical named reactions that remain fundamental to the construction of the quinoline core.[3]

Foundational Synthetic Methodologies

Two classical name reactions have been fundamental to accessing the quinoline-4-carboxylic acid scaffold: the Pfitzinger reaction and the Doebner reaction.[1]

-

The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][4] This method has been a mainstay for generating diverse analogs.

-

The Doebner Reaction: The Doebner reaction offers an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[5][6]

These foundational methods provided the chemical tools necessary to explore the therapeutic potential of this versatile scaffold.

A Serendipitous Breakthrough: The Birth of Quinolone Antibiotics

The trajectory of quinoline carboxylic acids in medicine was irrevocably changed by a serendipitous discovery in the early 1960s. During an attempt to synthesize the antimalarial agent chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial activity.[7][8] This compound, nalidixic acid, was the first of the synthetic quinolone antibiotics and was introduced for clinical use in 1967 for the treatment of urinary tract infections.[9][10][11]

Nalidixic acid, while effective against Gram-negative bacteria, had limitations, including a narrow spectrum of activity and the rapid development of bacterial resistance.[10][12] However, its discovery laid the groundwork for decades of research aimed at improving upon this novel antibacterial agent.

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough occurred in the 1970s and 1980s with the addition of a fluorine atom at the C6 position of the quinolone ring.[12][13] This seemingly minor modification led to the development of the fluoroquinolones, a new class of antibiotics with a much broader spectrum of activity and improved pharmacokinetic properties.[9][13] Norfloxacin, developed in 1978, was the first 6-fluorinated quinolone and demonstrated a longer half-life and improved activity against Gram-negative bacteria.[9] The subsequent development of ciprofloxacin in 1981, which is still in widespread clinical use today, marked a major advancement, with high activity against Enterobacteriaceae and P. aeruginosa.[9][14]

The introduction of the fluoroquinolones transformed the treatment of bacterial infections, providing effective therapies for a wide range of conditions, from respiratory tract infections to systemic infections.[15]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics are bactericidal drugs that interfere with DNA replication by preventing bacterial DNA from unwinding and duplicating.[7] They exert their effect by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][16][17] These enzymes are crucial for modulating the chromosomal supercoiling required for DNA synthesis, transcription, and cell division.[16]

Quinolones act by converting their targets into toxic enzymes that fragment the bacterial chromosome.[18] They stabilize the enzyme-DNA cleavage complexes, which leads to double-stranded DNA breaks and ultimately cell death.[18] Eukaryotic cells are not believed to contain DNA gyrase or topoisomerase IV, which contributes to the selective toxicity of these drugs for bacteria.[7]

Figure 1: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships: A Guide to Rational Drug Design

The development of successive generations of quinolones has been guided by a deep understanding of their structure-activity relationships (SAR). Modifications at various positions on the quinolone ring have been shown to significantly impact their antibacterial spectrum, potency, and pharmacokinetic properties.[19]

| Position | Substituent Effect | Key Examples |

| N1 | A cyclopropyl group generally confers significant activity against Gram-negative bacteria.[13][20] | Ciprofloxacin, Sparfloxacin |

| C5 | An amino group improves overall potency.[21] | |

| C6 | A fluorine atom is crucial for broad-spectrum activity and high intrinsic potency.[13][19] | Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) |

| C7 | A piperazine ring improves activity against Gram-negative bacteria, while a pyrrolidine ring enhances activity against Gram-positive bacteria.[13][21] Alkylation of these rings can improve serum half-life.[13] | Ciprofloxacin (piperazine), Moxifloxacin (pyrrolidine derivative) |

| C8 | A halogen (F or Cl) improves oral absorption and activity against anaerobes.[21] |

This detailed understanding of SAR has enabled the rational design of new quinolone derivatives with improved therapeutic profiles.

Experimental Protocols: Synthesis of Quinoline-4-Carboxylic Acids

The following protocols provide detailed, step-by-step methodologies for the synthesis of quinoline-4-carboxylic acids via the Doebner and Pfitzinger reactions.

Doebner Reaction: Three-Component Synthesis

This reaction synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[6][22]

References

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 11. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyresearch.org [microbiologyresearch.org]

- 14. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 16. microbiologyresearch.org [microbiologyresearch.org]

- 17. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. | Semantic Scholar [semanticscholar.org]

- 22. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 4-Hydroxy-2-methylquinoline-6-carboxylic acid

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Hydroxy-2-methylquinoline-6-carboxylic acid

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] this compound, a distinct member of this family, presents a compelling profile for novel drug discovery. This technical guide provides a comprehensive analysis of its potential therapeutic targets, drawing upon evidence from structurally related compounds and the broader quinoline class. We explore its potential as a modulator of metabotropic glutamate receptor 1 (mGluR1) for neuropathic pain, an inhibitor of ectonucleotidases for cancer immunotherapy, and a disruptor of bacterial quorum sensing for antimicrobial applications. For each potential target, we delineate the scientific rationale, proposed mechanism of action, and detailed experimental workflows for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction to this compound and the Quinoline Scaffold

This compound is an aromatic heterocyclic compound with the molecular formula C11H9NO3.[2][3] Its structure, featuring a quinoline core with hydroxyl, methyl, and carboxylic acid functional groups, provides a versatile platform for therapeutic development.[4]

Chemical Properties

The key chemical features of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol [2] |

| InChIKey | ITVASGAVWSKXAT-UHFFFAOYSA-N[3] |

| SMILES | CC1=NC2=CC=C(C=C2C(=C1)O)C(O)=O[5] |

| Form | Solid[2] |

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline and its derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1] The rigid bicyclic structure of the quinoline ring system allows for the precise spatial orientation of functional groups, facilitating interactions with a variety of biological targets. The presence of the nitrogen atom in the ring system also allows for hydrogen bonding and other key interactions. This inherent versatility has established the quinoline scaffold as a "privileged structure" in the design of novel therapeutic agents.[1]

Potential Therapeutic Target I: Metabotropic Glutamate Receptor 1 (mGluR1) in Neuropathic Pain

Rationale for Targeting mGluR1

Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in neuropathic pain.[6] The metabotropic glutamate receptor 1 (mGluR1) is a key player in modulating synaptic plasticity and pain perception. A study on a series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives, which are structurally analogous to this compound, demonstrated potent mGluR1 antagonistic activity.[6] One compound from this series showed analgesic effects in a rat spinal nerve ligation model of neuropathic pain.[6] This suggests that the quinoline-6-carboxylic acid moiety is a promising pharmacophore for the development of mGluR1 antagonists.

Proposed Mechanism of Action

It is hypothesized that this compound could act as a negative allosteric modulator (NAM) of mGluR1. Rather than directly competing with glutamate for the binding site, a NAM would bind to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's affinity for glutamate or its ability to initiate downstream signaling.

Experimental Validation Workflow

The following workflow can be used to validate the activity of this compound on mGluR1.

Diagram: Experimental Workflow for mGluR1 Target Validation

Caption: Workflow for mGluR1 antagonist validation.

-

Objective: To determine if this compound directly binds to mGluR1.

-

Method: A competitive radioligand binding assay using a known mGluR1 antagonist radioligand (e.g., [3H]-R214127) and cell membranes expressing human mGluR1.

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of radioligand binding.

-

-

Objective: To assess the functional antagonistic activity of the compound on mGluR1 signaling.

-

Method: A cell-based calcium flux assay using a cell line stably expressing mGluR1 and loaded with a calcium-sensitive fluorescent dye.

-

Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known mGluR1 agonist (e.g., glutamate).

-

Measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the IC50 value for the inhibition of the agonist-induced calcium signal.[6]

-

Potential Therapeutic Target II: Ectonucleotidases in Cancer Immunotherapy

Rationale for Targeting Ectonucleotidases

The tumor microenvironment is often characterized by high levels of extracellular ATP, which is converted to immunosuppressive adenosine by a cascade of ectonucleotidases, including h-NTPDases, h-ENPP1, and h-e5'NT.[7] This adenosine accumulation suppresses the anti-tumor immune response. A recent study has identified quinoline-6-carboxylic acid derivatives as potent inhibitors of these enzymes.[7] For example, specific derivatives showed significant inhibition of h-NTPDase1, h-ENPP1, and h-e5'NT with IC50 values in the nanomolar to low micromolar range.[7] This suggests that this compound could be a valuable scaffold for developing novel cancer immunotherapies.

Proposed Mechanism of Action

The proposed mechanism involves the direct inhibition of the enzymatic activity of ectonucleotidases. By binding to the active site or an allosteric site of these enzymes, this compound could prevent the hydrolysis of ATP and ADP, thereby reducing the production of immunosuppressive adenosine in the tumor microenvironment and restoring anti-tumor immunity.

Diagram: Ectonucleotidase Inhibition Pathway

Caption: Inhibition of adenosine production.

Experimental Validation Workflow

-

Objective: To quantify the inhibitory potency of this compound against recombinant human ectonucleotidases.

-

Method: A colorimetric assay that measures the release of inorganic phosphate from the hydrolysis of ATP or AMP.

-

Procedure:

-

Incubate recombinant h-NTPDase1, h-ENPP1, or h-e5'NT with their respective substrates (ATP for NTPDase1/ENPP1, AMP for e5'NT) in the presence of varying concentrations of the test compound.

-

Stop the reaction and measure the amount of released phosphate using a malachite green-based reagent.

-

Calculate the IC50 values for each enzyme.

-

-

Objective: To confirm the compound's ability to modulate adenosine levels in a cellular context.

-

Method: Co-culture of cancer cells (e.g., A549 lung cancer cells) with immune cells (e.g., Jurkat T-cells) and measurement of extracellular adenosine.

-

Procedure:

-

Treat the cancer cell line with the test compound.

-

Measure the levels of extracellular ATP and adenosine in the cell culture supernatant using HPLC or mass spectrometry.

-

Assess the impact on T-cell activation by measuring cytokine production (e.g., IL-2) or proliferation.

-

Potential Therapeutic Target III: Bacterial Quorum Sensing in Infectious Diseases

Rationale for Targeting Bacterial Quorum Sensing

Many pathogenic bacteria, such as Pseudomonas aeruginosa, use a cell-to-cell communication system called quorum sensing (QS) to coordinate virulence factor production and biofilm formation.[8][9] A key class of QS signal molecules in P. aeruginosa are the 4-hydroxy-2-alkylquinolines (HAQs).[8][9][10] Given the structural similarity, this compound could potentially interfere with HAQ-mediated QS, offering a novel anti-virulence strategy that may be less prone to the development of resistance than traditional antibiotics.

Proposed Mechanism of Action

The proposed mechanism is the antagonism of the PqsR (also known as MvfR) receptor, a transcriptional regulator that controls the expression of the pqsA-E operon responsible for HAQ biosynthesis.[8][11] By binding to PqsR, this compound could prevent the binding of the natural HAQ autoinducers, thereby inhibiting the entire QS cascade.

Experimental Validation Workflow

-

Objective: To determine if the compound can inhibit PqsR-mediated gene expression.

-

Method: Use a P. aeruginosa reporter strain carrying a fusion of the pqsA promoter to a reporter gene (e.g., lacZ or luxCDABE).

-

Procedure:

-

Grow the reporter strain in the presence of varying concentrations of this compound.

-

Induce the QS system with an exogenous HAQ signal molecule if necessary.

-

Measure the reporter gene activity (e.g., β-galactosidase activity or luminescence).

-

A reduction in reporter activity indicates antagonism of the PqsR pathway.

-

-

Objective: To assess the compound's ability to inhibit a key QS-controlled phenotype.

-

Method: A crystal violet staining assay to quantify biofilm formation.

-

Procedure:

-

Grow P. aeruginosa in microtiter plates with varying concentrations of the test compound.

-

After a suitable incubation period, wash the plates to remove non-adherent bacteria.

-

Stain the remaining biofilm with crystal violet.

-

Solubilize the stain and measure the absorbance to quantify the biofilm biomass.

-

Other Potential Therapeutic Avenues

Antiproliferative and Anti-inflammatory Effects

Derivatives of quinoline carboxylic acids have demonstrated antiproliferative activity against various cancer cell lines, including MCF7 (breast) and HELA (cervical) cells.[12] Additionally, 4-hydroxy-2-quinolinone derivatives have shown inhibitory activity against lipoxygenase (LOX), suggesting potential as anti-inflammatory agents.[1] The mechanism for the antiproliferative effects may involve the chelation of divalent metals.[12]

DNA Gyrase Inhibition

The quinolone scaffold is famously associated with antibacterial agents that inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[13] While the substitution pattern of this compound differs from classic fluoroquinolones, this remains a plausible, albeit less explored, mechanism of action that could contribute to antimicrobial activity.

Summary and Future Directions

This compound is a promising scaffold for the development of novel therapeutics. The evidence from structurally related compounds points towards several high-potential therapeutic targets, including mGluR1 for neuropathic pain, ectonucleotidases for cancer immunotherapy, and bacterial quorum sensing for infectious diseases. The experimental workflows detailed in this guide provide a clear path for the validation of these targets. Future research should focus on a systematic evaluation of these potential activities, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the quinoline-6-carboxylic acid core suggests that with further investigation, this compound and its derivatives could yield a new generation of targeted therapies.

References

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Hydroxy-2-methylquinoline-6-carboxylic acid: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 4-Hydroxy-2-methylquinoline-6-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. While complete, experimentally-verified spectra for this specific molecule are not widely published, this guide will establish the expected spectroscopic features based on the known behavior of quinoline derivatives and fundamental chemical principles.

Introduction